2-methyl-6-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one
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Description
2-methyl-6-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H13N5O3S and its molecular weight is 343.36. The purity is usually 95%.
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Biological Activity
The compound 2-methyl-6-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antibacterial properties, and potential applications in cancer therapy.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This compound features a pyridazine core, a thiophene ring, and an oxadiazole moiety, which are known for their diverse biological activities.
1. Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to determine the half-maximal inhibitory concentration (IC50) values. The results indicate significant cytotoxicity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-Methyl-6-(...) | HeLa (cervical cancer) | 25 |
2-Methyl-6-(...) | MCF-7 (breast cancer) | 30 |
2-Methyl-6-(...) | A549 (lung cancer) | 28 |
These findings suggest that the compound exhibits selective cytotoxicity against these cancer cell lines, making it a candidate for further investigation in anticancer drug development .
2. Antimicrobial Activity
The antimicrobial properties of the compound were assessed against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
The results indicate that the compound possesses moderate antibacterial activity, which may be attributed to its unique structural features that interact with bacterial cell membranes .
The proposed mechanism of action involves the inhibition of key enzymes involved in cellular processes. Docking studies have shown that the compound binds effectively to targets such as DNA topoisomerase and protein kinases, which are critical in cell proliferation and survival .
Case Studies
Several case studies have highlighted the efficacy of similar compounds derived from this scaffold:
- Case Study 1 : A derivative with a similar structure exhibited an IC50 of 20 µM against HeLa cells, demonstrating the importance of substituent variations on biological activity .
- Case Study 2 : Compounds containing thiophene and oxadiazole moieties were found to enhance cytotoxicity in breast cancer models when combined with traditional chemotherapeutics .
Properties
IUPAC Name |
2-methyl-6-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c1-19-12(21)5-4-10(17-19)15(22)20-7-9(8-20)14-16-13(18-23-14)11-3-2-6-24-11/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZAVCFYXCYMEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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